2-Benzyl 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate
Overview
Description
2-Benzyl 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate is a useful research compound. Its molecular formula is C22H32N2O5 and its molecular weight is 404.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Arrangements
The compound's derivatives, like 8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decane, play a crucial role in supramolecular arrangements. These structures do not contain solvent molecules, emphasizing the substituents' role on the cyclohexane ring in forming such arrangements. Two structural types, defined by the interactions between hydantoin rings, have been observed: Type I (dimers) and Type II (ribbons) (Graus et al., 2010).
Stereoselective Synthesis
The compound's structure has been utilized in the stereoselective synthesis of related derivatives, demonstrating its potential in creating structurally diverse and biologically significant molecules. For example, it has been used in the synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.5]decane-2,8-diones, showcasing the compound's versatility (Hernández-Ibáñez et al., 2020).
Medicinal Chemistry
The structure has been explored in medicinal chemistry, particularly as a basis for derivatives acting as potent inhibitors or antagonists for various receptors. For instance, it has been used in the development of soluble epoxide hydrolase (sEH) inhibitors, which are active in treating hypertension (Kato et al., 2013).
Enantiomerically Pure Compounds
The compound's framework has been instrumental in synthesizing enantiomerically pure compounds, vital in pharmaceutical research. This includes creating specific dialkyl-dioxaspiro undecanes and decanes, showcasing its significance in chirality-focused studies (Schwartz et al., 2005).
Glucagon Receptor Antagonism
Derivatives of this compound have been discovered as effective glucagon receptor antagonists. These derivatives show exceptional selectivity and potential in glucose level regulation, indicating their importance in diabetes research (Demong et al., 2014).
Conformational Analysis
The compound's derivatives are valuable in conformational studies, aiding in understanding molecular interactions and configurations. This is crucial for the design of biologically active compounds and their applications in drug development (Fernandez et al., 2002).
Properties
IUPAC Name |
2-O-benzyl 8-O-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O5/c1-21(2,3)29-19(26)23-11-9-22(10-12-23)13-18(14-25)24(16-22)20(27)28-15-17-7-5-4-6-8-17/h4-8,18,25H,9-16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKBRXCPWVLHTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(N(C2)C(=O)OCC3=CC=CC=C3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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